BenchChemオンラインストアへようこそ!

4-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline

Lipophilicity Membrane permeability Drug-likeness

4-(5,6-Difluoro-1H-1,3-benzodiazol-2-yl)aniline (CAS 1153806-57-5) is a fluorinated 2-arylbenzimidazole derivative with molecular formula C₁₃H₉F₂N₃ and molecular weight 245.23 g/mol, typically supplied at ≥95% purity. The compound features a 5,6-difluoro-substituted benzimidazole core connected to a para-aniline moiety, creating an electron-deficient, moderately lipophilic scaffold with a computed logP of 3.09 and a polar surface area (TPSA) of 54.7 Ų.

Molecular Formula C13H9F2N3
Molecular Weight 245.23 g/mol
CAS No. 1153806-57-5
Cat. No. B1418318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline
CAS1153806-57-5
Molecular FormulaC13H9F2N3
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=CC(=C(C=C3N2)F)F)N
InChIInChI=1S/C13H9F2N3/c14-9-5-11-12(6-10(9)15)18-13(17-11)7-1-3-8(16)4-2-7/h1-6H,16H2,(H,17,18)
InChIKeyCDDVSBYOTUYRDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5,6-Difluoro-1H-1,3-benzodiazol-2-yl)aniline (CAS 1153806-57-5) – Core Physicochemical & Structural Profile for Procurement Evaluation


4-(5,6-Difluoro-1H-1,3-benzodiazol-2-yl)aniline (CAS 1153806-57-5) is a fluorinated 2-arylbenzimidazole derivative with molecular formula C₁₃H₉F₂N₃ and molecular weight 245.23 g/mol, typically supplied at ≥95% purity . The compound features a 5,6-difluoro-substituted benzimidazole core connected to a para-aniline moiety, creating an electron-deficient, moderately lipophilic scaffold with a computed logP of 3.09 and a polar surface area (TPSA) of 54.7 Ų . The 5,6-difluoro substitution pattern lowers the benzimidazole NH pKa to approximately 11.54, compared to ~12.8 for the parent benzimidazole, reflecting enhanced NH acidity that influences hydrogen-bonding interactions and solubility profiles . This compound serves as a versatile building block in medicinal chemistry, being employed in the design of kinase inhibitors, GABAA receptor ligands, and antiviral agents [1].

Why 4-(5,6-Difluoro-1H-1,3-benzodiazol-2-yl)aniline Cannot Be Interchanged with Non-Fluorinated or Mono-Fluorinated Benzimidazole-Aniline Analogs


Superficial structural similarity among 2-arylbenzimidazole-aniline congeners masks critical differences in electronic character, lipophilicity, and hydrogen-bonding capacity that directly govern molecular recognition, permeability, and metabolic stability. The 5,6-difluoro substitution pattern of the target compound simultaneously withdraws electron density from the benzimidazole core, lowers the NH pKa by approximately 1.3 units relative to parent benzimidazole, and elevates logP by approximately 0.5 units versus the non-fluorinated analog [1]. These combined effects are not replicated by mono-fluoro or non-fluorinated variants; a 4-fluoro-substituted analog, for instance, exhibits an intermediate logP of ~2.95 and lacks the symmetrical electron-withdrawing effect on the benzimidazole ring . Furthermore, the para-aniline connectivity of the target compound confers a linear molecular topology distinct from the kinked geometry of the ortho-aniline isomer (CAS 1153806-54-2), which can alter binding-site complementarity in target proteins . Consequently, substituting any of these analogs without re-optimization of the synthetic route or biological assay risks loss of potency, altered selectivity, or failure of the intended structure-activity relationship (SAR).

Quantitative Differentiation Evidence: 4-(5,6-Difluoro-1H-1,3-benzodiazol-2-yl)aniline vs. Closest Structural Analogs


Lipophilicity Enhancement: +0.49 LogP Units Above the Non-Fluorinated Parent Scaffold

The 5,6-difluoro substitution on the benzimidazole core elevates the computed partition coefficient (logP) of the target compound to 3.09, compared to an XLogP3 value of 2.6 for the non-fluorinated parent 4-(1H-benzo[d]imidazol-2-yl)aniline (CAS 2963-77-1), representing a ΔlogP of +0.49 [1]. This increase exceeds the 0.14 logP unit gain observed for the mono-fluoro analog (logP 2.95) and aligns with the additive contribution of each fluorine atom to molecular lipophilicity .

Lipophilicity Membrane permeability Drug-likeness

Enhanced NH Acidity: pKa Reduction of ~1.3 Units Compared to Unsubstituted Benzimidazole

The electron-withdrawing effect of the 5,6-difluoro substituents lowers the benzimidazole NH pKa from approximately 12.8 for the parent benzimidazole to 11.54 for 5,6-difluorobenzimidazole, a reduction of ~1.26 pKa units . This acidification enhances the compound's capacity to act as a hydrogen-bond donor in molecular recognition events and alters its ionization state at physiological pH relative to non-fluorinated congeners.

pKa Hydrogen bonding Solubility

Divergent LogP Between 5,6-Difluoro and 4-Fluoro Substitution Patterns (3.09 vs. 2.95)

Positional isomerism of fluorine substitution on the benzimidazole ring produces measurably different lipophilicity: the 5,6-difluoro target compound exhibits a computed logP of 3.09, whereas the 4-fluoro-substituted analog (CAS 1184562-80-8) yields a logP of 2.95 . This ΔlogP of 0.14, while modest, is reproducible across computational platforms and reflects the distinct electronic environment created by symmetrical versus asymmetrical fluorine placement on the benzo-fused ring.

Fluorination pattern SAR Lipophilicity tuning

Para-Aniline Topology Versus Ortho-Aniline Isomer: Linear vs. Kinked Molecular Geometry

The target compound bears the aniline substituent at the para-position of the 2-phenyl ring, yielding a linear, rod-like molecular shape with a single rotatable bond (Rotatable_Bonds = 1) . In contrast, the ortho-aniline isomer (2-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline, CAS 1153806-54-2) introduces a kink in the molecular axis, altering the spatial orientation of the aniline amino group relative to the benzimidazole plane . This topological difference has been shown in analogous benzimidazole series to affect kinase binding-pocket occupancy and selectivity profiles.

Molecular topology Isomerism Binding-site complementarity

5,6-Difluoro Benzimidazole Scaffold Validated for GABAA Receptor Binding and Anticonvulsant Activity

A series of 5,6-difluoro-1H-benzo[d]imidazole derivatives, structurally related to the target compound, demonstrated potent binding affinity to the GABAA receptor with IC₅₀ values of 0.18 μM and 0.74 μM for the most active congeners (compounds 4d and 4e), and exhibited specific anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in vivo [1]. All tested derivatives displayed higher protective index (PI) values than the clinical reference carbamazepine.

GABAA receptor Anticonvulsant CNS drug discovery

Enhanced Electron Deficiency via 5,6-Difluoro Substitution: Impact on Oxidative Metabolic Stability

The 5,6-difluoro substitution pattern reduces the electron density of the benzimidazole aromatic system, as evidenced by the pKa decrease of ~1.3 units, which in turn is expected to lower the susceptibility of the benzo-ring to cytochrome P450-mediated oxidative metabolism compared to non-fluorinated benzimidazoles . This class-level inference is supported by the well-established role of aromatic fluorine substitution in blocking metabolic soft spots on benzo-fused heterocycles in drug discovery programs.

Metabolic stability Fluorination Oxidative metabolism

Optimal Research and Industrial Application Scenarios for 4-(5,6-Difluoro-1H-1,3-benzodiazol-2-yl)aniline


CNS Drug Discovery: GABAA Receptor-Targeted Anticonvulsant Lead Optimization

The target compound is a direct precursor to the 5,6-difluoro-1H-benzo[d]imidazole derivative series validated for GABAA receptor binding (IC₅₀ = 0.18–0.74 μM) and in vivo anticonvulsant efficacy [1]. Research groups pursuing next-generation antiepileptic agents with improved protective indices over carbamazepine should procure this specific building block, as the 5,6-difluoro substitution is essential for the demonstrated binding potency. Non-fluorinated or mono-fluoro analogs have not been shown to achieve comparable GABAA affinity within this chemotype.

Kinase Inhibitor Medicinal Chemistry: Scaffold with Tunable Lipophilicity and Electron Deficiency

With a logP of 3.09 and reduced benzimidazole NH pKa (~11.54), this compound offers a balanced lipophilic-hydrophilic profile suitable for ATP-binding site engagement in kinase targets [1]. The 5,6-difluoro motif mimics the purine ring of ATP while providing enhanced electron deficiency that can strengthen π-stacking interactions with kinase hinge regions. Medicinal chemists optimizing kinase selectivity should select this scaffold over the less lipophilic non-fluorinated analog (logP = 2.6) when target engagement requires moderate membrane permeability.

Antiviral Nucleoside/Nucleobase Analog Design

The 5,6-difluorobenzimidazole core has demonstrated selective antiviral activity against herpes simplex virus type 1 (HSV-1), with a selectivity index exceeding 32 in nucleoside analog format, including activity against acyclovir-, cidofovir-, and foscarnet-resistant strains [1]. The target compound serves as a synthetic entry point for constructing ribosylated and deoxyribosylated nucleoside analogs in this antiviral class. Procurement of the 5,6-difluoro building block is required to access this selectivity profile.

Structure-Activity Relationship Studies Requiring Isomeric Purity

The para-aniline connectivity of this compound (CAS 1153806-57-5) is critical for maintaining a linear molecular axis with a single rotatable bond, distinguishing it from the ortho-aniline isomer (CAS 1153806-54-2) that introduces a kinked topology [1]. Research programs conducting systematic SAR evaluation of 2-arylbenzimidazole aniline vectors must ensure isomeric integrity in procurement to avoid data confounding from topological impurities.

Physicochemical Property Benchmarking in Fluorine Walk Studies

With well-characterized logP (3.09), pKa (~11.54), and TPSA (54.7 Ų) values [1], this compound provides a reference data point for systematic 'fluorine walk' studies across the benzimidazole ring. Medicinal chemistry teams can quantitatively benchmark the impact of symmetrical 5,6-difluoro substitution against 4-fluoro (logP = 2.95), 5-fluoro, and non-fluorinated analogs, enabling rational fluorine placement in lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.